

Navigating Resistance: A Comparative Guide to KRAS G12C Inhibitor Cross-Resistance Profiles

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For Researchers, Scientists, and Drug Development Professionals

The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Sotorasib and adagrasib, the first-in-class approved agents, have demonstrated clinical efficacy; however, the emergence of acquired resistance poses a substantial challenge to their long-term benefit. Understanding the cross-resistance profiles of these and other emerging KRAS G12C inhibitors is paramount for developing effective sequential and combination therapeutic strategies. This guide provides an objective comparison of their performance against various resistance mechanisms, supported by experimental data.

Mechanisms of Acquired Resistance to KRAS G12C Inhibitors

Acquired resistance to KRAS G12C inhibitors is broadly categorized into two main types: "ontarget" resistance, which involves alterations in the KRAS gene itself, and "off-target" resistance, characterized by the activation of bypass signaling pathways that circumvent the need for KRAS G12C activity.[1][2]

On-Target Resistance: This form of resistance arises from secondary mutations in the KRAS gene that either prevent the inhibitor from binding to the G12C mutant protein or reactivate the protein through alternative mechanisms. These mutations can occur at various codons,



including G12, G13, Q61, R68, H95, and Y96.[3][4][5] Notably, some of these mutations may confer resistance to one inhibitor while remaining sensitive to another, suggesting the potential for sequential therapy.[5] For instance, in vitro studies have shown that while mutations like Y96D and Y96S can confer resistance to both sotorasib and adagrasib, others like G13D and R68M may remain sensitive to adagrasib while being resistant to sotorasib.[5][6]

Off-Target Resistance: This is a more common mechanism of resistance and involves the activation of alternative signaling pathways that bypass the dependency on KRAS G12C.[7][8] This can occur through various genomic alterations, including:

- Receptor Tyrosine Kinase (RTK) Activation: Amplification or activating mutations in RTKs such as MET, EGFR, FGFR, and HER2 can lead to the reactivation of downstream signaling pathways like the MAPK and PI3K pathways, rendering the inhibition of KRAS G12C ineffective.[8][9][10]
- Activation of Downstream Signaling Components: Mutations in genes downstream of KRAS, such as BRAF, MAP2K1 (MEK1), and NRAS, can also drive resistance by constitutively activating the MAPK pathway.[1][3][4]
- Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN can contribute to resistance by dysregulating the RAS/MAPK and PI3K/AKT pathways, respectively.[3][4]
- Histologic Transformation: In some cases, tumors can undergo a change in their cellular appearance, for example, from an adenocarcinoma to a squamous cell carcinoma.[3][8] This transformation can reduce the tumor's dependence on the original oncogenic driver.

Comparative Efficacy Against Resistance Mutations

The differential activity of sotorasib and adagrasib against various secondary KRAS mutations highlights the nuances in their binding modes and the importance of molecular profiling upon disease progression. The following table summarizes the known cross-resistance profiles based on preclinical data.

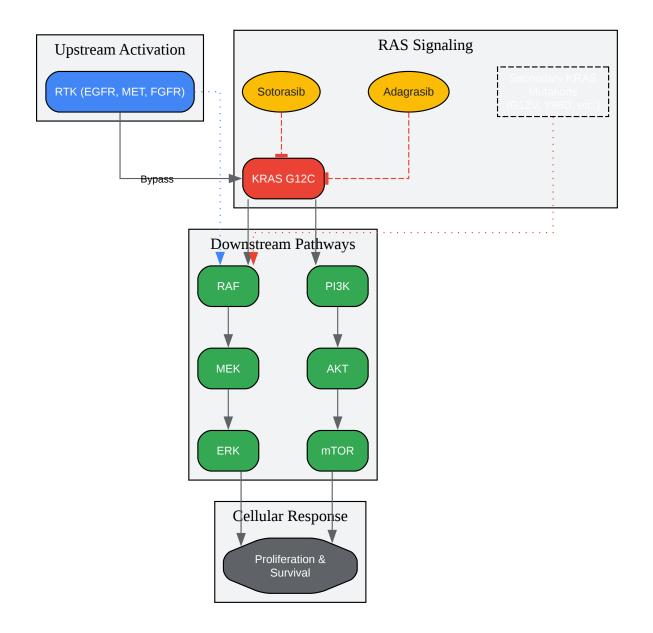


Secondary KRAS Mutation	Sotorasib Resistance	Adagrasib Resistance	Potential for Sequential Therapy	Reference
G12D/R/V/W	Yes	Yes	Unlikely	[3][4]
G13D	Yes	No	Possible (Adagrasib after Sotorasib)	[5]
A59S/T	Yes	No	Possible (Adagrasib after Sotorasib)	[5]
Q61H	Yes	Yes	Unlikely	[3][4]
R68S/M	Yes (R68M)	No (R68M)	Possible (Adagrasib after Sotorasib)	[3][5]
H95D/Q/R	Yes	Yes	Unlikely	[3][4]
Y96C/D/S	Yes	Yes	Unlikely with current G12C inhibitors	[3][5][6]
Q99L	No	Yes	Possible (Sotorasib after Adagrasib)	[5]

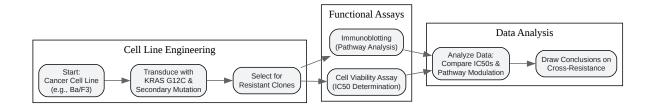
Signaling Pathways and Resistance Mechanisms

The primary signaling cascade driven by active KRAS is the MAPK pathway (RAS-RAF-MEK-ERK), which promotes cell proliferation and survival. KRAS G12C inhibitors block this pathway by locking the KRAS protein in an inactive state. Resistance mechanisms, both on- and off-target, ultimately lead to the reactivation of this or parallel pro-survival pathways like the PI3K/AKT/mTOR pathway.









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